![molecular formula C13H13NO2S B1338752 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid CAS No. 61440-51-5](/img/structure/B1338752.png)
4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid
Overview
Description
4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid is an organic compound that features a benzoic acid moiety substituted with a thiophene ring via an ethylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent.
Ethylamine Substitution: The thiophene derivative is then reacted with ethylamine to introduce the ethylamine linkage.
Benzoic Acid Coupling: Finally, the ethylamine-substituted thiophene is coupled with benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Oxidation of the Thiophene Ring
The thiophene moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity aligns with observations in structurally related heterocyclic systems.
Reaction | Reagents/Conditions | Product | Reference |
---|---|---|---|
Sulfoxide formation | HO, CHCOOH, 50°C | 4-{[2-(Thiophen-2-yl-S-oxide)ethyl]amino}benzoic acid | |
Sulfone formation | mCPBA, DCM, rt | 4-{[2-(Thiophen-2-yl-S,S-dioxide)ethyl]amino}benzoic acid |
Reduction of the Carboxylic Acid Group
The carboxylic acid can be reduced to a primary alcohol using strong reducing agents, though esterification is often a prerequisite for milder conditions .
Electrophilic Aromatic Substitution
The electron-rich benzene ring (activated by the amino group) undergoes electrophilic substitution, primarily at the ortho and para positions relative to the amine .
Amine Functionalization
The secondary amine participates in acylation and Schiff base formation, enhancing derivatization potential .
Decarboxylation
Thermal or catalytic decarboxylation yields aniline derivatives, though harsh conditions are typically required.
Reaction | Reagents/Conditions | Product | Reference |
---|---|---|---|
Thermal decarboxylation | Cu powder, quinoline, 200°C | [2-(Thiophen-2-yl)ethyl]benzene-1,4-diamine |
Electrochemical Behavior
While not directly studied for this compound, analogous nitroheterocycles exhibit redox activity linked to biological activation . Cyclic voltammetry of similar thiophene derivatives shows reduction potentials near −500 mV (vs. Ag/AgCl), suggesting possible nitroreductase-mediated bioactivation pathways .
Key Research Findings
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Antimicrobial Applications : Schiff base derivatives of 4-aminobenzoic acid exhibit enhanced activity against Mycobacterium tuberculosis (MIC: 5.71–10 μM) .
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Solubility Modulation : Esterification improves lipophilicity, facilitating passive diffusion through cell membranes .
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Structure-Activity Relationships : Electron-withdrawing substituents on the benzene ring enhance bioactivity, while bulky groups reduce efficacy .
Scientific Research Applications
4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid is a compound with various applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article explores its applications, providing comprehensive data and insights from diverse sources.
Chemical Properties and Structure
This compound features a thiophene ring, which contributes to its unique chemical properties. The compound can be represented structurally as follows:This structure allows for interactions with biological systems, making it a candidate for various research applications.
Medicinal Chemistry
This compound is investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores enables studies into its efficacy against various diseases.
Case Study: Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit anti-inflammatory properties. In vitro studies showed that these derivatives could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Drug Development
The compound is being explored for its role as a lead compound in drug development. Its unique structure allows for modifications that can enhance bioactivity and reduce side effects.
Case Study: Analgesic Properties
In a study examining pain relief mechanisms, this compound demonstrated significant analgesic effects in animal models. The results indicated a modulation of pain pathways, positioning it as a potential candidate for new analgesic drugs .
Biochemical Studies
The compound is utilized in biochemical assays to study enzyme inhibition and receptor interactions. Its ability to interact with specific biological targets makes it valuable for understanding complex biochemical pathways.
Case Study: Enzyme Inhibition
A study focused on lysosomal phospholipase A2 inhibition revealed that this compound could effectively inhibit this enzyme, which is implicated in various pathological conditions including inflammation and cancer .
Table 1: Summary of Applications
Application Area | Description | Case Study Reference |
---|---|---|
Medicinal Chemistry | Anti-inflammatory properties | |
Drug Development | Lead compound for analgesics | |
Biochemical Studies | Enzyme inhibition studies |
Mechanism of Action
The mechanism of action of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)benzoic acid: Lacks the ethylamine linkage but shares the thiophene and benzoic acid moieties.
2-(Thiophen-2-yl)benzoic acid: Similar structure but with the thiophene ring directly attached to the benzoic acid.
Thiophene derivatives: Compounds like 3-hydroxy-2-thiophene carboxylic acid, which have different functional groups attached to the thiophene ring.
Uniqueness
4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid is unique due to its specific ethylamine linkage, which can impart distinct chemical and biological properties compared to other thiophene and benzoic acid derivatives. This unique structure can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid, also known as a thiophene derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiophene ring connected to an ethylamine chain and a benzoic acid moiety. Its molecular formula is C13H13N1O2S1, and it exhibits properties that may contribute to its biological activities.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Mycobacterium smegmatis | 62.5 |
Candida albicans | 125 |
Staphylococcus aureus | 31.25 |
In a study evaluating the antimicrobial activity against various pathogens, the compound displayed moderate antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and antifungal activity against yeast-like fungi such as Candida albicans .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.
Table 2: COX-2 Inhibition Data
Compound | IC50 (μM) |
---|---|
This compound | 10.5 |
This inhibition suggests that the compound could serve as a potential therapeutic agent for inflammatory diseases .
Anticancer Activity
Research has indicated that derivatives of this compound possess anticancer properties. The compound was tested against various cancer cell lines, showing promising results.
Table 3: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (μM) |
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MDA-MB-231 | 15 |
HCT116 | 20 |
SW620 | 18 |
The results indicate that the compound effectively inhibits cell proliferation in breast and colorectal cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study conducted on synthesized derivatives of benzoic acid highlighted the enhanced antimicrobial activity of compounds containing the thiophene moiety compared to their non-thiophene counterparts. The presence of the thiophene ring was linked to increased interaction with microbial membranes, leading to higher efficacy .
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that exposure to varying concentrations of this compound resulted in significant cytotoxicity in cancer cell lines, with mechanisms involving apoptosis induction being explored .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid?
- Methodological Answer : The compound can be synthesized via reductive amination between methyl 4-(aminomethyl)benzoate and 2-thiophenecarboxaldehyde (Method A), followed by ester hydrolysis (Method D) and hydroxamic acid formation (Methods F and G). Characterization typically involves HRMS for molecular mass confirmation (e.g., m/z 263.0850 [M+H]⁺) and ¹H NMR to verify substituent integration (e.g., δ = 4.10–7.75 ppm for aromatic and methylene protons) .
Q. How can researchers ensure the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥97% purity thresholds is recommended for purity assessment. Structural validation should combine ¹H NMR for functional group analysis (e.g., thiophene proton signals at δ = 7.08–7.75 ppm) and X-ray crystallography to confirm stereochemistry, as demonstrated in studies of analogous benzoic acid derivatives .
Q. What biological activity screening methods are applicable for this compound?
- Methodological Answer : Enzymatic assays (e.g., tyrosinase inhibition studies) can evaluate competitive inhibition mechanisms, where benzoic acid derivatives compete with substrates like catechol. Dose-response curves and IC₅₀ calculations should be paired with control experiments to distinguish specific vs. nonspecific binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or impurity interference. Reproduce experiments with standardized protocols (e.g., fixed enzyme concentrations, buffer systems) and validate results using orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity verification. Cross-reference environmental stability data (e.g., hydrolysis rates) to rule out compound degradation .
Q. What experimental designs are suitable for assessing the environmental fate of this compound?
- Methodological Answer : Adapt split-plot designs to study abiotic/biotic degradation across environmental compartments (water, soil, air). For example, use gas chromatography-mass spectrometry (GC-MS) to track degradation products in soil microcosms under varying pH and microbial activity. Include controls for photolytic and hydrolytic pathways, as outlined in long-term environmental impact studies .
Q. How can this compound be integrated into catalytic or materials science applications?
- Methodological Answer : Explore its use as a ligand in Pd-catalyzed carbonylation reactions, leveraging the thiophene moiety’s electron-rich nature to stabilize metal complexes. Surface functionalization studies (e.g., on activated carbon) can assess adsorption efficiency for metal ion recovery, with FT-IR and BET surface area analysis to confirm binding mechanisms .
Q. What advanced structural analysis techniques are critical for studying polymorphism in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) can resolve polymorphic variations, as shown in studies of 4-(2-thienylmethyleneamino)benzoic acid, where dihedral angles between thiophene and benzoic acid planes were critical. Pair with differential scanning calorimetry (DSC) to correlate structural features with thermal stability .
Q. Methodological Notes
- Data Contradiction Analysis : Always cross-validate findings using multiple analytical techniques (e.g., NMR, HPLC, HRMS) and replicate experiments under controlled conditions.
- Environmental Studies : Prioritize OECD guidelines for biodegradation testing to ensure regulatory relevance .
- Catalytic Applications : Computational modeling (DFT) can predict electronic interactions between the compound and metal centers, guiding experimental design .
Properties
IUPAC Name |
4-(2-thiophen-2-ylethylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(16)10-3-5-11(6-4-10)14-8-7-12-2-1-9-17-12/h1-6,9,14H,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQCINPHLQENIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517545 | |
Record name | 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61440-51-5 | |
Record name | 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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